PEG-6 stearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

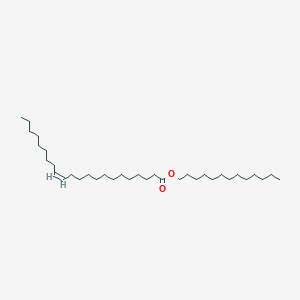

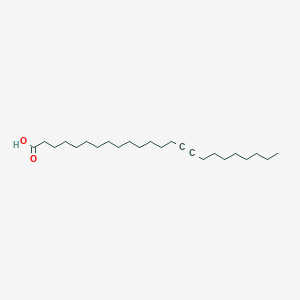

PEG-6 stearate is a compound formed by the esterification of hexaethylene glycol and stearic acid. It is a type of polyethylene glycol ester, which is widely used in various industries due to its surfactant properties. This compound is known for its ability to enhance the solubility of hydrophobic substances in aqueous solutions, making it valuable in formulations for cosmetics, pharmaceuticals, and other applications.

Métodos De Preparación

PEG-6 stearate is typically synthesized through the esterification of hexaethylene glycol and stearic acid. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. One common method involves using a solid acid catalyst under microwave irradiation in a solvent-free system. This method has been shown to achieve high conversion rates in a short amount of time . Industrial production methods often involve conventional heating, which can take several hours to complete the reaction .

Análisis De Reacciones Químicas

PEG-6 stearate can undergo various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving the reaction of hexaethylene glycol with stearic acid.

Oxidation: It can be oxidized under specific conditions, although this is less common in practical applications.

Hydrolysis: In the presence of water and an acid or base catalyst, hexaethylene glycol stearate can hydrolyze back into hexaethylene glycol and stearic acid.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids (e.g., sulfuric acid for esterification), bases (e.g., sodium hydroxide for hydrolysis), and oxidizing agents (e.g., hydrogen peroxide for oxidation). The major products formed from these reactions are typically hexaethylene glycol and stearic acid or their derivatives .

Aplicaciones Científicas De Investigación

PEG-6 stearate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.

Biology: It is employed in the preparation of biological samples, particularly in enhancing the solubility of hydrophobic compounds.

Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.

Mecanismo De Acción

The mechanism of action of hexaethylene glycol stearate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is due to the presence of both hydrophilic (hexaethylene glycol) and hydrophobic (stearic acid) components in its structure. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .

Comparación Con Compuestos Similares

PEG-6 stearate can be compared with other polyethylene glycol esters, such as:

- Tetraethylene glycol stearate

- Pentaethylene glycol stearate

- Octaethylene glycol stearate

These compounds share similar surfactant properties but differ in the number of ethylene glycol units, which affects their solubility and emulsifying capabilities. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective in a wide range of applications .

Propiedades

Número CAS |

10108-28-8 |

|---|---|

Fórmula molecular |

C30H60O8 |

Peso molecular |

548.8 g/mol |

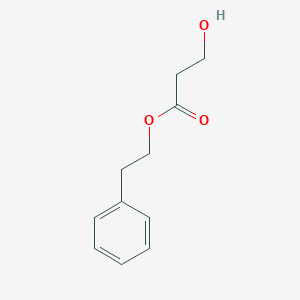

Nombre IUPAC |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |

InChI |

InChI=1S/C30H60O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(32)38-29-28-37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-31/h31H,2-29H2,1H3 |

Clave InChI |

RNEYPGHUQWWHBD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B160797.png)